molecular formula C11H14ClNO3 B8665789 Ethyl 2-Methyl-2-(5-chloro-2-pyridyloxy)propionate CAS No. 32177-89-2

Ethyl 2-Methyl-2-(5-chloro-2-pyridyloxy)propionate

Cat. No. B8665789
CAS RN: 32177-89-2
M. Wt: 243.68 g/mol
InChI Key: COOWRSNQEDDDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-Methyl-2-(5-chloro-2-pyridyloxy)propionate is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-Methyl-2-(5-chloro-2-pyridyloxy)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Methyl-2-(5-chloro-2-pyridyloxy)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

32177-89-2

Product Name

Ethyl 2-Methyl-2-(5-chloro-2-pyridyloxy)propionate

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanoate

InChI

InChI=1S/C11H14ClNO3/c1-4-15-10(14)11(2,3)16-9-6-5-8(12)7-13-9/h5-7H,4H2,1-3H3

InChI Key

COOWRSNQEDDDBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=NC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-hydroxypyridine (5.0 g, 39 mmol), ethyl 2-bromoisobutyrate (5.7 mL, 39 mmol) and cesium carbonate (25 g, 77 mmol) in 50 mL of acetonitrile was heated at 50° C. overnight. The volatile materials were removed by concentrating on a rotary evaporator, and the residue was partitioned between water (100 mL) and ethyl acetate (100 mL). The organic layer was separated and the aqueous layer extracted with ethyl acetate (2×100 mL). The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated to dryness, and the residue was purified by flash column chromatography on silica gel eluted with 5% ethyl acetate in hexane to give the title compound. 1H NMR (500 MHz, CD3OD): δ 7.99 (d, m), 7.67 (dd, 1H), 6.68 (d, 1H), 4.13 (q, 2H), 1.64 (s, 6H), 1.14 (t, 3H). LC-MS: m/e 244 (M+H)+ (3.41 min).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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